molecular formula C17H15Cl2N3S B10971566 3-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-5-phenyl-4H-1,2,4-triazole

3-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-5-phenyl-4H-1,2,4-triazole

Cat. No.: B10971566
M. Wt: 364.3 g/mol
InChI Key: ZKOMISPYMYSZGS-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzyl (4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl) sulfide is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a dichlorobenzyl group, and a sulfide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichlorobenzyl (4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl) sulfide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced through a nucleophilic substitution reaction using 2,6-dichlorobenzyl chloride and a suitable nucleophile.

    Formation of the Sulfide Linkage: The sulfide linkage can be formed by reacting the triazole derivative with a thiol compound under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorobenzyl (4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl) sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions to modify the triazole ring or the dichlorobenzyl group.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified triazole derivatives.

    Substitution: Substituted dichlorobenzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,6-dichlorobenzyl (4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl) sulfide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The dichlorobenzyl group may enhance the compound’s binding affinity and specificity. The sulfide linkage can also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzyl 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl sulfide
  • 2,4-Dichlorobenzyl 4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl sulfide
  • 4-(4-(4-chlorophenyl)-5-((2,6-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

Uniqueness

2,6-Dichlorobenzyl (4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl) sulfide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dichlorobenzyl group enhances its reactivity and potential interactions with biological targets, while the triazole ring provides a versatile scaffold for further modifications.

Properties

Molecular Formula

C17H15Cl2N3S

Molecular Weight

364.3 g/mol

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfanyl]-4-ethyl-5-phenyl-1,2,4-triazole

InChI

InChI=1S/C17H15Cl2N3S/c1-2-22-16(12-7-4-3-5-8-12)20-21-17(22)23-11-13-14(18)9-6-10-15(13)19/h3-10H,2,11H2,1H3

InChI Key

ZKOMISPYMYSZGS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

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